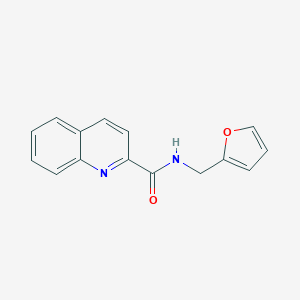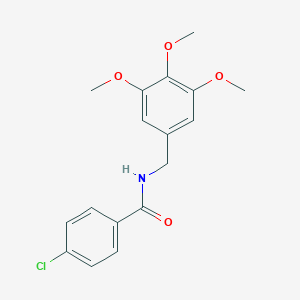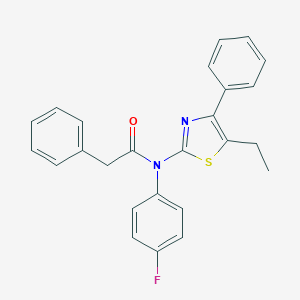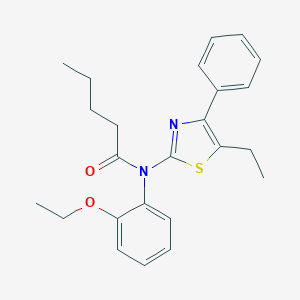
N-(furan-2-ylmethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)quinoline-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a quinoline-based compound that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)quinoline-2-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It also has the ability to modulate the immune system and reduce inflammation.
Biochemical and physiological effects:
Studies have shown that N-(furan-2-ylmethyl)quinoline-2-carboxamide has several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in the body, which can help in reducing inflammation. It also has the ability to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(furan-2-ylmethyl)quinoline-2-carboxamide in lab experiments is its potential therapeutic applications. It has been found to be effective against various diseases and conditions, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(furan-2-ylmethyl)quinoline-2-carboxamide. One of the areas of research could be to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Another area of research could be to study its potential use as an anti-inflammatory agent in various tissues. Further studies are also needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)quinoline-2-carboxamide can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzophenone with furan-2-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with an acid to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)quinoline-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been found to be effective against several bacterial strains.
Propiedades
Nombre del producto |
N-(furan-2-ylmethyl)quinoline-2-carboxamide |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C15H12N2O2/c18-15(16-10-12-5-3-9-19-12)14-8-7-11-4-1-2-6-13(11)17-14/h1-9H,10H2,(H,16,18) |
Clave InChI |
DNSJTDCLPDQFER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=CO3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]pentanamide](/img/structure/B300003.png)
![5-Benzyl-1-(2-methylsulfanylethyl)-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B300004.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B300005.png)
![5-Benzyl-1-ethyl-1'-[(2-fluorophenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione](/img/structure/B300006.png)

![N-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B300008.png)
![2-[5-benzyl-1-(2-methylsulfanylethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300010.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300014.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide](/img/structure/B300016.png)
![N-(2-chlorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300017.png)

![2-chloro-4,5-difluoro-N-{3-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B300021.png)
![1-[3,5-Bis(trifluoromethyl)benzoyl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B300024.png)